molecular formula C11H15F3N4O B11732235 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11732235
M. Wt: 276.26 g/mol
InChI Key: BSYOYFHTRGSZRG-UHFFFAOYSA-N
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Description

4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide under basic conditions.

    Attachment of the piperidine-1-carbonyl group: This can be done through an acylation reaction using piperidine and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, pyrazole derivatives are often explored for their potential as therapeutic agents, including anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks the trifluoroethyl group.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the piperidine-1-carbonyl group.

    4-(piperidine-1-carbonyl)-1-(ethyl)-1H-pyrazol-3-amine: Contains an ethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of both the piperidine-1-carbonyl and trifluoroethyl groups in 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine makes it unique, potentially offering distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C11H15F3N4O

Molecular Weight

276.26 g/mol

IUPAC Name

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-6-8(9(15)16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7H2,(H2,15,16)

InChI Key

BSYOYFHTRGSZRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F

Origin of Product

United States

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